molecular formula C18H14N4O5 B13760108 Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- CAS No. 22873-89-8

Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-

Cat. No.: B13760108
CAS No.: 22873-89-8
M. Wt: 366.3 g/mol
InChI Key: IIDKVSFYSHLRDX-UHFFFAOYSA-N
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Description

Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- (CAS 23104-75-8) is an azo dye intermediate characterized by a naphthalene backbone substituted with hydroxyl, acetamide, and nitro-phenylazo groups. It is primarily utilized in the synthesis of metallized acid dyes, such as C.I. Acid Black 60 (CAS 12218-95-0) and Acid Black 220 B (CAS 85828-75-7), which are employed in textile dyeing due to their high washfastness and color stability . The compound’s structure includes a nitro group at the 5-position of the phenyl ring, enhancing electron withdrawal and influencing its spectral properties and solubility .

Properties

CAS No.

22873-89-8

Molecular Formula

C18H14N4O5

Molecular Weight

366.3 g/mol

IUPAC Name

N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C18H14N4O5/c1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24/h2-9,24-25H,1H3,(H,19,23)

InChI Key

IIDKVSFYSHLRDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling Reaction

The primary synthetic route to this compound involves the classical diazotization of an aromatic amine followed by azo coupling with a phenolic compound. The general procedure includes:

  • Step 1: Diazotization
    An aromatic amine precursor (such as an amino-substituted naphthalene derivative) is treated with nitrous acid (generated in situ from sodium nitrite and an acid like hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

  • Step 2: Azo Coupling
    The diazonium salt is then coupled with a phenol derivative (in this case, 2-hydroxy-5-nitrophenol) under basic or neutral conditions to form the azo linkage. The coupling typically occurs at the para or ortho position relative to the phenolic hydroxyl group.

  • Step 3: Acetamide Formation
    The acetamide functional group is introduced either by acetylation of an amino group on the naphthalene ring or by using an acetamide-substituted precursor in the diazotization step.

This method is supported by the synthesis of similar compounds such as Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- (CAS No. 68540-99-8), which shares structural features and synthetic steps involving diazotization and azo coupling.

Reaction Conditions and Purification

  • Temperature: Diazotization is carried out at 0–5 °C to stabilize the diazonium salt.
  • Solvents: Aqueous acidic media (HCl or H2SO4) for diazotization; aqueous or mixed aqueous-organic solvents for coupling.
  • pH Control: The coupling reaction is pH-sensitive, often requiring mildly alkaline conditions to activate the phenol ring.
  • Purification: The crude azo compound is isolated by filtration or extraction, followed by recrystallization or chromatographic purification (e.g., silica gel chromatography).

Alternative Oxidative Methods

Recent literature suggests an alternative oxidative approach to prepare azo compounds without additives or catalysts by aerobic oxidation of hydrazine derivatives. This method offers a greener synthesis route, avoiding harsh reagents and conditions. However, specific application to the target compound requires further experimental validation.

Analytical Characterization and Purity Assessment

Chromatographic Analysis

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable method to analyze and purify Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-. The Newcrom R1 column, characterized by low silanol activity, is suitable for this compound. The mobile phase typically comprises acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced by formic acid.

Parameter Condition Notes
Column Newcrom R1 (Reverse Phase) Low silanol activity
Mobile Phase Acetonitrile / Water / H3PO4 Replace H3PO4 with formic acid for MS
Particle Size 3 µm Suitable for UPLC and preparative separations
Application Purity analysis, impurity isolation, pharmacokinetics Scalable method

Spectroscopic and Structural Confirmation

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Diazotization + Azo Coupling Aromatic amine, NaNO2, HCl, phenol derivative Well-established, high yield Requires low temperature control
Aerobic Oxidation Hydrazine derivatives, O2 (no catalyst) Green chemistry, additive-free Limited data on target compound
Chromatographic Purification Reverse-phase HPLC with Newcrom R1 column High purity, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various azo dyes.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential antimicrobial properties.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.

Industry:

  • Utilized in the production of dyes and pigments.
  • Employed in the development of sensors and indicators due to its color-changing properties.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Features of Comparable Compounds
Compound Name CAS Number Substituents/Functional Groups Key Applications
Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- (Target) 23104-75-8 -NO₂ (5-position phenyl), -OH (2,7,8 positions), acetamide Metallized acid dyes (e.g., textiles)
N-(7-Hydroxy-8-((2-hydroxy-5-((methylamino)sulfonyl)phenyl)azo)-1-naphthyl)acetamide 23104-75-8* -SO₂NHCH₃ (5-position phenyl), -OH, acetamide Non-metallized dyes, specialty colorants
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) N/A Coumarin-oxygen, hydrazide, -NO₂ Biomedical research (antimicrobial)
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (7j) N/A Triazole, -OCH₂-naphthalene, -CH₃ (tolyl) Pharmaceutical intermediates
Chromate complex of Target compound (C.I. Acid Black 60) 12218-75-0 Metallized (Cr³⁺), sulfonyl and acetamide groups High-fastness textile dyes

Note: CAS 23104-75-8 refers to a sulfonamide derivative in , distinct from the nitro-substituted target compound.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Sulfonamide Derivative (CAS 23104-75-8) C.I. Acid Black 60 (Metallized)
Molecular Formula C₁₉H₁₅N₄O₅ C₁₉H₁₈N₄O₅S C₃₈H₃₂CrN₈O₁₀S₂
Molecular Weight ~395.35 g/mol 414.435 g/mol ~923.85 g/mol
Solubility Low in water (nitro group) Moderate (sulfonyl enhances polarity) Low (metallized form)
λmax (Absorption) ~500–600 nm (azo-naphthol) ~480–550 nm (sulfonyl shifts λmax) Broadened due to Cr³⁺
Stability Light-sensitive (azo degradation) Improved thermal stability High (chelation stabilizes)

Application Differences

  • Target Compound : Primarily used in acid dyes for wool and silk, offering vibrant blacks and blues. Metallized forms (e.g., C.I. Acid Black 60) exhibit superior fastness but face regulatory scrutiny due to chromium content .
  • Sulfonamide Derivative : Applied in niche colorants where metal-free dyes are mandated, though with reduced lightfastness .
  • Coumarin-Hydrazide (2k) : Explored for antimicrobial activity, diverging from textile applications .

Regulatory and Environmental Considerations

  • Non-metallized analogues (e.g., sulfonamide derivative) may comply with stricter EU regulations (REACH) but require biodegradability assessments .

Biological Activity

Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- (CAS No. 22873-89-8) is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article examines its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C18H14N4O5
  • Molecular Weight : 366.33 g/mol
  • Structure : The compound features a naphthalene backbone with hydroxyl and azo functional groups, which contribute to its biological activity.

Biological Activity Overview

Acetamide derivatives have been studied for various biological activities, including anticancer properties. The compound's structure suggests potential interactions with biological targets, particularly in cancer cell lines.

  • Heme Oxygenase-1 (HO-1) Inhibition : Recent studies indicate that compounds similar to Acetamide can inhibit HO-1, an enzyme associated with tumor progression and chemoresistance. Inhibition of HO-1 has been linked to enhanced cytotoxicity in cancer cells such as glioblastoma (U87MG) and prostate cancer (DU145) .
  • Antiproliferative Effects : Research has demonstrated that Acetamide derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, specific structural modifications in related compounds have shown improved potency against HO-1 and subsequent cancer cell viability .
  • Gene Expression Modulation : In plant models like Arabidopsis thaliana, bioactive derivatives have been observed to alter gene expression profiles, indicating potential applications in biochemistry and agriculture .

Study on HO-1 Inhibitors

A study focused on the design and evaluation of novel acetamide-based HO-1 inhibitors revealed that certain analogs displayed IC50 values as low as 0.9 μM against HO-1. These findings suggest that structural modifications can significantly enhance the inhibitory potency of acetamide derivatives .

CompoundIC50 (μM)Target
7i0.9HO-1
7l1.2HO-1
7o8.0HO-2

Anticancer Activity Against Glioblastoma

In vitro studies demonstrated that Acetamide derivatives significantly reduced cell viability in glioblastoma cell lines, with compound 7l being particularly effective. The mechanism was attributed to the inhibition of enzymatic activity related to HO-1, leading to increased apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-?

  • Methodological Answer : The compound is synthesized via diazo coupling between 7-hydroxy-8-amino-1-naphthylacetamide and 2-hydroxy-5-nitrophenyldiazonium chloride. Key steps include pH control (~pH 8–10) to stabilize the diazonium intermediate and low-temperature conditions (0–5°C) to prevent premature decomposition. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy : Confirms the presence of the azo (-N=N-) group via absorption bands near 450–500 nm.
  • FTIR : Identifies functional groups (e.g., -OH at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and -NO₂ at ~1520 cm⁻¹).
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon signals for the acetamide and nitro groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ≈ 396.3 g/mol) .

Q. What are the recommended methods for assessing purity in academic research settings?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) and UV detection at 254 nm. Compare retention times against a reference standard.
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) can resolve impurities, with Rf ≈ 0.5 for the target compound.
  • Elemental Analysis : Confirm %C, %H, %N with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How does the electronic structure of the azo group influence the compound’s photostability?

  • Methodological Answer : The azo group’s π→π* transitions make it prone to photodegradation. To study stability:

  • Perform UV irradiation experiments (λ = 365 nm) under controlled oxygen levels.
  • Monitor degradation kinetics via HPLC and identify photoproducts (e.g., amine derivatives via LC-MS).
  • Computational modeling (TD-DFT) can predict excitation energies and bond dissociation pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (0.1–100 μM) to differentiate bacteriostatic vs. cytotoxic thresholds.
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity) and cytotoxicity screens (e.g., MTT on mammalian cells).
  • Structural Analog Comparison : Compare with derivatives lacking the nitro group to isolate electronic effects on bioactivity .

Q. How can computational methods predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., FabH for antimicrobial activity). Focus on hydrogen bonding with the hydroxy and nitro groups.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational changes.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Experimental Design & Data Analysis

Q. What experimental design optimizes reaction yields for scale-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Factors : Temperature, pH, reagent stoichiometry.
  • Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions (e.g., pH 9.5, 3°C, 1:1.2 molar ratio).
  • Validate with triplicate runs to ensure reproducibility (±5% yield variation) .

Q. How should researchers address solubility challenges in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with PBS buffer to maintain solubility without cytotoxicity.
  • Surfactant Addition : Include Tween-80 (0.01%) for hydrophobic compounds.
  • pH Adjustment : Solubilize the phenolic -OH group by preparing stock solutions at pH 7.4 .

Safety & Handling

Q. What safety protocols are critical when handling this compound in academic labs?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential nitro group-related toxicity.
  • Waste Disposal : Neutralize acidic/basic residues before discarding via approved chemical waste streams .

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